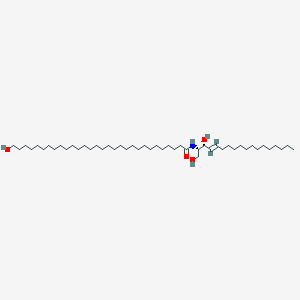

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis . It is an N-acylsphingosine that has omega-hydroxytriacontanoyl as the acyl group . This compound plays a crucial role in maintaining the barrier function of the skin, protecting against water loss and foreign particle invasion .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-omega-hydroxytriacontanoyl-D-erythro-sphingosine involves the acylation of sphingosine with omega-hydroxytriacontanoic acid . The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time .

化学反应分析

Types of Reactions

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide bond.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can facilitate substitution reactions.

Major Products

Oxidation: Formation of omega-hydroxytriacontanoyl-D-erythro-sphingosine ketone.

Reduction: Formation of omega-hydroxytriacontanoyl-D-erythro-sphingosine amine.

Substitution: Formation of various substituted derivatives depending on the substituent used.

科学研究应用

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine has several scientific research applications:

Chemistry: Used as a standard in lipidomics studies to analyze ceramide composition in biological samples.

Medicine: Potential therapeutic target for treating skin conditions by modulating ceramide levels.

Industry: Utilized in the formulation of skincare products to enhance skin barrier function and hydration.

作用机制

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine exerts its effects by integrating into the lipid matrix of the stratum corneum, thereby enhancing the barrier function of the skin . It interacts with other lipids and proteins to form a cohesive and impermeable barrier . The molecular targets include enzymes involved in ceramide metabolism and pathways regulating skin hydration and barrier integrity .

相似化合物的比较

Similar Compounds

N-palmitoyl-D-erythro-sphingosine: Another N-acylsphingosine with a shorter acyl chain.

N-stearoyl-D-erythro-sphingosine: Similar structure but with an 18-carbon acyl chain.

N-lignoceroyl-D-erythro-sphingosine: Contains a 24-carbon acyl chain.

Uniqueness

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is unique due to its ultra-long 30-carbon acyl chain and the presence of a hydroxyl group at the omega position . This structure imparts distinct biophysical properties, making it particularly effective in enhancing skin barrier function compared to other ceramides .

生物活性

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is a complex lipid compound belonging to the sphingolipid family, which plays critical roles in cellular signaling, membrane structure, and skin barrier function. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Sphingolipids

Sphingolipids are essential components of cell membranes and are involved in various biological processes, including apoptosis, cell growth, and differentiation. They are characterized by a backbone of sphingoid bases, which can be modified by acylation to form ceramides and other derivatives. The specific compound in focus, this compound, is noted for its long-chain fatty acid structure, which may influence its biological properties.

1. Cellular Signaling

This compound has been shown to activate various signaling pathways:

- MAP Kinase Activation : This compound activates mitogen-activated protein kinases (MAPKs), which are crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cell survival .

- Protein Phosphatase Activation : It activates protein phosphatase 2A (PP2A) at concentrations as low as 10 nM, suggesting a potent regulatory role in cellular signaling pathways .

2. Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, it has been observed to trigger apoptotic pathways in MOLT-4 leukemia cells, highlighting its potential as an anti-cancer agent .

3. Inhibition of Lipid Accumulation

The compound inhibits diacylglycerol accumulation and phospholipase D activation in fibroblasts. This inhibition can alter lipid metabolism and may have implications for conditions associated with dysregulated lipid homeostasis .

Study on Skin Barrier Function

A study investigated the role of this compound in enhancing skin barrier function. It was found that this compound contributes to the formation of acylceramides, which are vital for maintaining skin hydration and integrity. The study utilized model lipid mixtures to evaluate the permeability and structural properties of skin lipids .

| Compound | Effect on Skin Barrier | Mechanism |

|---|---|---|

| This compound | Enhances barrier function | Increases acylceramide synthesis |

| Dodecyl 6-(dimethylamino)hexanoate (DDAK) | Potent enhancer | Rapid metabolism and low toxicity |

Impact on Cancer Cell Lines

Another significant finding was the cytotoxic effect of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a higher potency compared to traditional ceramides, suggesting its potential as a therapeutic agent in oncology .

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVODRGOBYCXKF-HFBOQBPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。